![molecular formula C29H44N2O6 B14165984 Acetic acid;hexane-1,6-diamine;2-[[4-[2-[4-(oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]methyl]oxirane CAS No. 73018-28-7](/img/structure/B14165984.png)
Acetic acid;hexane-1,6-diamine;2-[[4-[2-[4-(oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]methyl]oxirane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;hexane-1,6-diamine;2-[[4-[2-[4-(oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]methyl]oxirane is a complex organic compound that combines the properties of acetic acid, hexane-1,6-diamine, and an epoxide derivative
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;hexane-1,6-diamine;2-[[4-[2-[4-(oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]methyl]oxirane involves multiple steps:
Preparation of Hexane-1,6-diamine: Hexane-1,6-diamine is typically synthesized by the hydrogenation of adiponitrile in the presence of a catalyst such as cobalt or iron.
Formation of Epoxide Derivative: The epoxide derivative, 2-[[4-[2-[4-(oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]methyl]oxirane, can be synthesized through the reaction of an appropriate phenol with epichlorohydrin under basic conditions.
Combination with Acetic Acid: The final step involves the reaction of hexane-1,6-diamine with the epoxide derivative in the presence of acetic acid, which acts as a catalyst and stabilizing agent.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine and epoxide functional groups.
Reduction: Reduction reactions can occur at the carbonyl groups present in the acetic acid moiety.
Substitution: Nucleophilic substitution reactions can take place at the epoxide ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, primary and secondary amines.
Major Products
Oxidation: Formation of corresponding amides and carboxylic acids.
Reduction: Formation of alcohols and amines.
Substitution: Formation of substituted epoxides and amines.
Applications De Recherche Scientifique
Chemistry
Polymer Synthesis: Used as a monomer in the production of polyamides and polyurethanes.
Epoxy Resins: Acts as a cross-linking agent in the formulation of epoxy resins.
Biology and Medicine
Drug Delivery Systems: Potential use in the development of drug delivery systems due to its ability to form stable complexes with various drugs.
Biocompatible Materials: Research into its use in biocompatible materials for medical implants and devices.
Industry
Coatings and Adhesives: Utilized in the production of high-performance coatings and adhesives due to its strong bonding properties.
Textile Industry: Used in the manufacture of durable and flexible fibers for textiles.
Mécanisme D'action
The compound exerts its effects primarily through its functional groups:
Epoxide Ring: The epoxide ring is highly reactive and can undergo ring-opening reactions, leading to the formation of various derivatives.
Amine Groups: The amine groups can participate in hydrogen bonding and nucleophilic substitution reactions, enhancing the compound’s reactivity and versatility.
Acetic Acid Moiety: Acts as a stabilizing agent and can participate in esterification and amidation reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Hexane-1,6-diamine: A simpler diamine used in the production of polyamides and polyurethanes.
Epichlorohydrin: A precursor to various epoxide derivatives used in the production of epoxy resins.
Adiponitrile: Used in the synthesis of hexane-1,6-diamine and other diamines.
Uniqueness
Acetic acid;hexane-1,6-diamine;2-[[4-[2-[4-(oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]methyl]oxirane is unique due to its combination of functional groups, which impart a wide range of reactivity and potential applications. Its ability to form stable complexes and undergo various chemical reactions makes it a versatile compound in both research and industrial applications.
Propriétés
Numéro CAS |
73018-28-7 |
|---|---|
Formule moléculaire |
C29H44N2O6 |
Poids moléculaire |
516.7 g/mol |
Nom IUPAC |
acetic acid;hexane-1,6-diamine;2-[[4-[2-[4-(oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]methyl]oxirane |
InChI |
InChI=1S/C21H24O4.C6H16N2.C2H4O2/c1-21(2,15-3-7-17(8-4-15)22-11-19-13-24-19)16-5-9-18(10-6-16)23-12-20-14-25-20;7-5-3-1-2-4-6-8;1-2(3)4/h3-10,19-20H,11-14H2,1-2H3;1-8H2;1H3,(H,3,4) |
Clé InChI |
LBJWTRWOWCOLAQ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)O.CC(C)(C1=CC=C(C=C1)OCC2CO2)C3=CC=C(C=C3)OCC4CO4.C(CCCN)CCN |
Numéros CAS associés |
73018-28-7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2,4-Dimethylphenyl)-2-[(3-methoxyphenyl)(methylsulfonyl)amino]acetamide](/img/structure/B14165907.png)
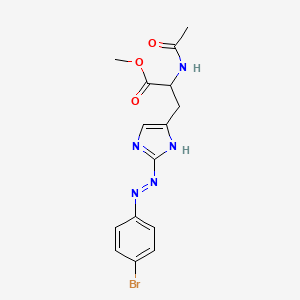

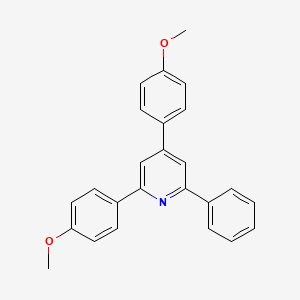
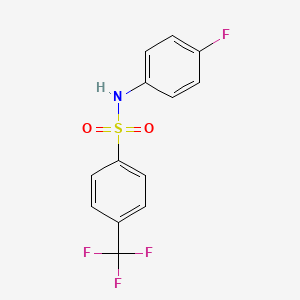
![tetracyclo[6.2.1.13,6.02,7]dodec-9-en-4-one](/img/structure/B14165934.png)
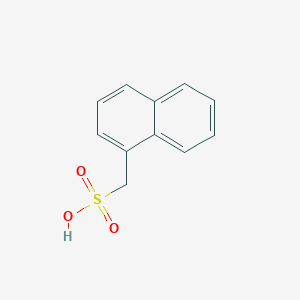
![N-butyl-N-[(3,3-dimethyloxiran-2-yl)methyl]butan-1-amine](/img/structure/B14165941.png)

![1H-Pyrrolo[2,3-b]pyridine, 3-cyclopropyl-1-(phenylsulfonyl)-](/img/structure/B14165951.png)

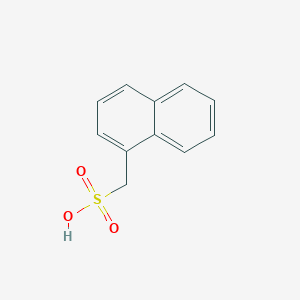
![2-[(4-Chlorophenyl)-(3-methyl-5-oxo-1,4-dihydropyrazol-4-yl)methyl]propanedinitrile](/img/structure/B14165972.png)
![(2E)-4,6,7-trimethoxy-2-[(4-methoxyphenyl)methylidene]-1-benzofuran-3-one](/img/structure/B14165977.png)
